tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC15786389
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate -](/images/structure/VC15786389.png)
Specification
Molecular Formula | C12H15BrN2O2 |
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Molecular Weight | 299.16 g/mol |
IUPAC Name | tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3 |
Standard InChI Key | KIWFHBPJDYHKIH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate . The pyrrolo[3,2-b]pyridine scaffold consists of a pyrrole ring fused to a pyridine ring, with partial saturation at the 2,3-positions (Figure 1). The bromine atom occupies position 5, while the Boc group protects the nitrogen at position 1.
Key Structural Attributes:
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Fused Bicyclic System: The dihydro-pyrrolopyridine core reduces ring strain compared to fully aromatic analogs, influencing reactivity .
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Boc Protection: The tert-butyl ester enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 299.16 g/mol | |
Exact Mass | 298.03 g/mol | |
Topological Polar Surface Area | 45.5 Ų | |
LogP | 2.1 |
Physical and Chemical Properties
Thermodynamic Data
The Boc-protected derivative exhibits distinct physical properties compared to its deprotected counterpart, 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1260671-35-9) :
Table 2: Comparative Physical Properties
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet at δ 1.45 ppm (tert-butyl group) and aromatic protons at δ 6.8–8.2 ppm .
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¹³C NMR: Peaks at δ 155 ppm (carbamate carbonyl) and δ 110–150 ppm (aromatic carbons) .
Chemical Reactivity and Applications
Functional Group Transformations
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